1-(2-furoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
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Description
Synthesis Analysis
The synthesis of compounds related to "1-(2-furoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide" often involves complex reactions that yield novel heterocyclic compounds. For instance, Abdelhamid et al. (2008) describe the synthesis of 1,3,4-thiadiazolines and 5-arylazothiazoles from hydrazonoyl halide and alkyl carbodithioates, demonstrating the versatility of thiadiazole derivatives in chemical synthesis (Abdelhamid, Ismail, & Abdel‐Aziem, 2008).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including those similar to the compound , reveals a complex interplay of electronic and steric factors influencing their biological activity and chemical reactivity. High-resolution/high-accuracy mass spectroscopy and other spectral methods are crucial for elucidating these structures, as demonstrated in studies identifying metabolites of thiadiazole derivatives (Min Song et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving thiadiazole derivatives can lead to the formation of compounds with significant biological activities. For example, the nucleophilic substitution reaction has been employed to synthesize derivatives with enhanced antimicrobial properties, showcasing the chemical versatility and reactivity of thiadiazole-based compounds (S. Mataka et al., 1992).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for determining the compound's applicability in various scientific and industrial fields. Detailed physical property analysis requires thorough experimental data, often involving comparative studies of derivatives to understand the structure-property relationship.
Chemical Properties Analysis
The chemical properties of "1-(2-furoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide" and related compounds, including reactivity, chemical stability, and interaction with biological targets, are key to their potential applications. Studies on thiadiazole derivatives have highlighted their potential as antimicrobial agents, demonstrating the importance of chemical properties in designing effective therapeutic agents (Ihsan A. Shehadi et al., 2022).
Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Research into novel heterocyclic compounds derived from visnaginone and khellinone has shown promising anti-inflammatory and analgesic activities. Compounds synthesized in these studies were found to act as cyclooxygenase inhibitors, offering potential as new therapeutic agents for managing pain and inflammation. These findings underline the significance of heterocyclic chemistry in drug discovery processes (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Another area of application involves the synthesis of new pyridine derivatives, which have been evaluated for their antimicrobial properties. Studies have demonstrated that such compounds exhibit variable and modest activity against bacterial and fungal strains, suggesting their potential in addressing antimicrobial resistance issues (Patel et al., 2011).
Antituberculosis Activity
The design and synthesis of azole derivatives, including triazoles, oxadiazoles, and thiadiazoles, starting from furan derivatives, have also been explored for their antimicrobial activities. Some compounds displayed activity against microorganisms, indicating their relevance in developing new treatments for infections, including tuberculosis (Jeankumar et al., 2013).
Antiprotozoal Agents
Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has shown significant antiprotozoal activity, particularly against Trypanosoma and Plasmodium species. These compounds, with strong DNA affinity and high in vivo efficacy, represent a promising avenue for developing new treatments for protozoal infections (Ismail et al., 2004).
properties
IUPAC Name |
1-(furan-2-carbonyl)-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-28-16-6-3-2-5-15(16)13-18-23-24-21(30-18)22-19(26)14-8-10-25(11-9-14)20(27)17-7-4-12-29-17/h2-7,12,14H,8-11,13H2,1H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXUOASYRYDMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylcarbonyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |
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